
1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and trifluoropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzene and 3,3,3-trifluoropropanone.
Reaction Conditions: A Friedel-Crafts acylation reaction is commonly employed, using a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation of the aromatic ring.
Procedure: The reaction mixture is stirred under an inert atmosphere, typically at low temperatures, to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the Friedel-Crafts acylation.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and safety.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-(4-azido-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one.
Reduction Products: 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropanol.
Oxidation Products: 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropanoic acid.
Scientific Research Applications
1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the design of advanced materials with specific electronic properties due to its trifluoromethyl groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.
Pathways Involved: In medicinal chemistry, it may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
Binding Interactions: The trifluoromethyl groups enhance binding affinity to target proteins through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
- **1-(4-Chloro-2-(trifluoromethyl)phenyl)-3,3,3
Properties
Molecular Formula |
C10H5BrF6O |
|---|---|
Molecular Weight |
335.04 g/mol |
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C10H5BrF6O/c11-5-1-2-6(7(3-5)10(15,16)17)8(18)4-9(12,13)14/h1-3H,4H2 |
InChI Key |
ILUXMAWFNKJRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


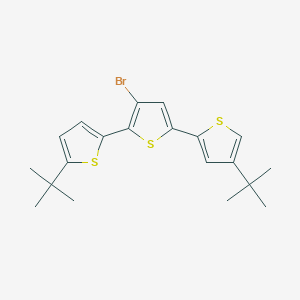
![7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023274.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13023287.png)
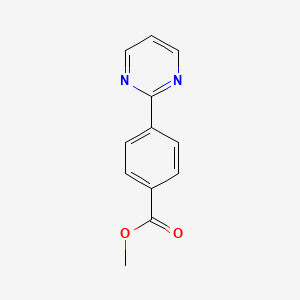
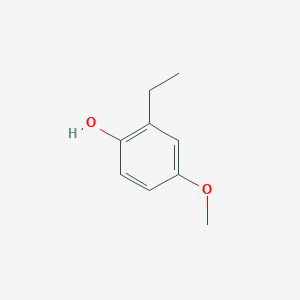
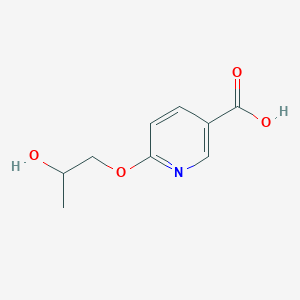
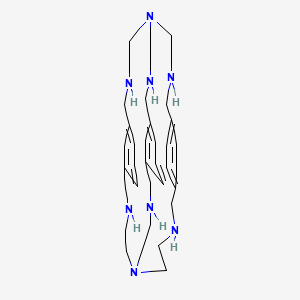
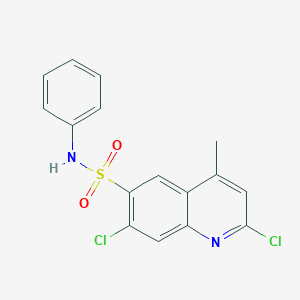
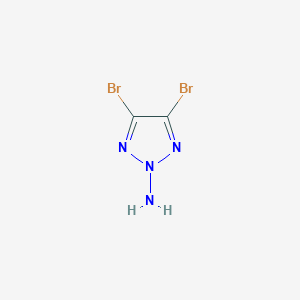
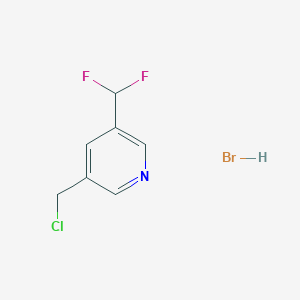
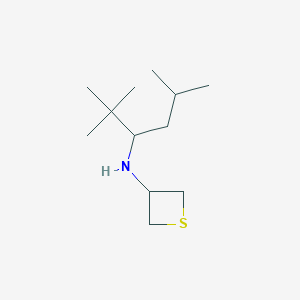
![5-Chlorothieno[2,3-b]pyridine](/img/structure/B13023329.png)

![Furo[3,2-B]pyridin-5-amine](/img/structure/B13023334.png)
